S-((methoxycarbonyl)thio)-N-(2-(3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)acetyl)-L-cysteinyl-D-valine
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Overview
Description
2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, making it highly reactive and useful in photolabeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine involves multiple steps, starting with the preparation of the diazirine ring. The diazirine ring can be synthesized through the reaction of trifluoromethyl ketone with hydrazine, followed by oxidation. The phenoxyacetyl group is then introduced through a nucleophilic substitution reaction with phenol. The final step involves coupling the diazirine-containing phenoxyacetyl intermediate with S-methyloxycarbonylsulfenylcysteinyl-valine using peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for the diazirine synthesis and automated peptide synthesizers for the final coupling step. Reaction conditions such as temperature, solvent, and pH would be carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine undergoes various types of chemical reactions, including:
Photolysis: The diazirine ring can be cleaved by UV light to generate a highly reactive carbene intermediate.
Nucleophilic Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and diazirine moieties.
Common Reagents and Conditions
Photolysis: UV light (typically 350 nm) is used to cleave the diazirine ring.
Nucleophilic Substitution: Common reagents include amines, thiols, and peptide coupling reagents such as EDCI or DCC.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Photolysis: Generates a carbene intermediate that can react with nearby molecules to form covalent bonds.
Nucleophilic Substitution: Forms substituted phenoxyacetyl derivatives.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine has a wide range of applications in scientific research:
Chemistry: Used as a photolabeling agent to study molecular interactions and reaction mechanisms.
Biology: Employed in protein cross-linking studies to identify protein-protein interactions and binding sites.
Medicine: Potential use in drug development for targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action for this compound involves the generation of a carbene intermediate upon UV light-induced photolysis of the diazirine ring. This highly reactive carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-3H-diazirin-3-yl]coumarin: Another diazirine-containing compound used for photolabeling.
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: A compound with two diazirine moieties, used in similar applications.
Uniqueness
2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine is unique due to its combination of a diazirine ring with a phenoxyacetyl group and a peptide moiety. This structure allows for versatile applications in both chemical and biological research, making it a valuable tool for studying complex molecular interactions .
Properties
IUPAC Name |
2-[[3-(methoxycarbonyldisulfanyl)-2-[[2-[3-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O7S2/c1-10(2)15(17(30)31)25-16(29)13(9-35-36-18(32)33-3)24-14(28)8-34-12-6-4-5-11(7-12)19(26-27-19)20(21,22)23/h4-7,10,13,15H,8-9H2,1-3H3,(H,24,28)(H,25,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRQHUSMOIPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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